

Technical Support Center: Improving the Reproducibility of FK614-Based Assays

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Compound of Interest

Compound Name: FK614

Cat. No.: B1672743

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving **FK614**. **FK614** is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD⁺, a critical coenzyme for numerous cellular processes, ultimately inducing apoptosis and autophagy in cancer cells. [\[1\]](#)

Note: **FK614** is also known as FK866 or APO866. Throughout this guide, the compound will be referred to as **FK614** (FK866).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **FK614** (FK866)?

A1: **FK614** (FK866) is a potent and specific non-competitive inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis, which is the primary route for NAD⁺ regeneration in mammalian cells. By inhibiting NAMPT, **FK614** (FK866) leads to a gradual depletion of intracellular NAD⁺ pools. This disruption of NAD⁺ homeostasis triggers a cascade of events, including decreased ATP production, metabolic stress, and ultimately, apoptotic and autophagic cell death, particularly in cancer cells that have a high NAD⁺ turnover.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: How should I prepare and store **FK614** (FK866) stock solutions?

A2: **FK614** (FK866) is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 1 mg/mL stock solution can be prepared in DMSO.[4] To prepare working solutions, the DMSO stock should be serially diluted in the desired cell culture medium. It is important to note that the solubility of **FK614** (FK866) in aqueous solutions is limited, and warming the tube to 37°C or using an ultrasonic bath may be necessary for complete dissolution.[5] Stock solutions should be stored at -20°C for several months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are typical IC₅₀ values for **FK614** (FK866) in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC₅₀) of **FK614** (FK866) can vary significantly depending on the cancer cell line and the duration of the assay. Generally, it exhibits potent nanomolar activity in sensitive cell lines.

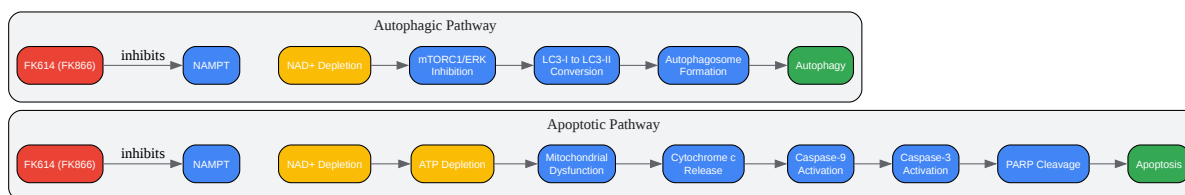
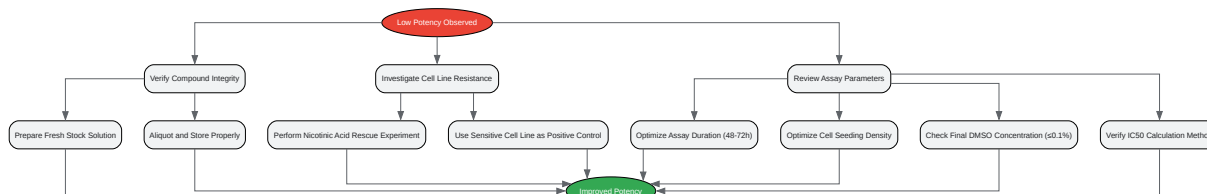
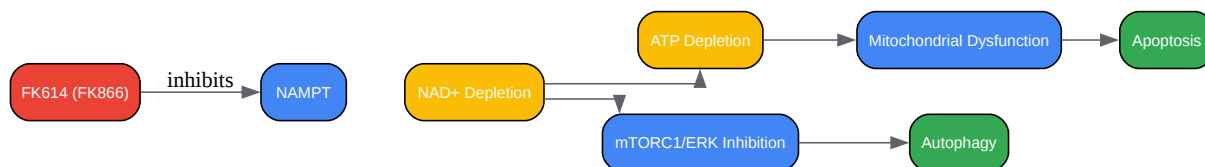
Cell Line	Cancer Type	IC50 (nM)	Reference
HepG2	Human Liver Carcinoma	~1	[2]
SW480	Colorectal Cancer	14.3	[6]
LoVo	Colorectal Cancer	32.7	[6]
KP4	Pancreatic Cancer	IC50 of metformin reduced from 2.5 mM to 0.7 mM with 5 nM FK866	[7]
PANC-1	Pancreatic Cancer	IC50 of metformin reduced from 1.9 mM to 0.68 mM with 5 nM FK866	[7]
4T1	Murine Breast Cancer	IC50 of metformin reduced from 9.1 mM to 2.7 mM with FK866	[7]
MC38	Murine Colon Cancer	IC50 of metformin reduced from 2.36 mM to 0.67 mM with FK866	[7]

Q4: What are the known signaling pathways affected by **FK614** (FK866)?

A4: The primary signaling event initiated by **FK614** (FK866) is the depletion of NAD⁺. This has several downstream consequences, leading to two main forms of cell death: apoptosis and autophagy.

- Apoptosis: NAD⁺ depletion leads to a decrease in ATP levels, mitochondrial dysfunction, and the release of pro-apoptotic factors, ultimately activating the caspase cascade.[3]
- Autophagy: **FK614** (FK866) has been shown to induce autophagy through the inhibition of mTORC1 and ERK1/2 signaling pathways.[1]

Additionally, **FK614** (FK866) has been shown to regulate the STAT1 signaling pathway.[8]



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